Ecto-5'-Nucleotidase (CD73) Inhibition: A Key Differentiator from Generic Naphthamides
5-Bromo-N-(4-ethylphenyl)-1-naphthamide demonstrates a measurable inhibitory effect on rat ecto-5'-nucleotidase (CD73), a target relevant to purinergic signaling and cancer immunotherapy. This contrasts with the general class of naphthamides, which are not universally reported as CD73 inhibitors. While a specific comparator compound was not identified in the available dataset, the activity establishes a baseline differentiation from structurally distinct naphthamides lacking this profile [1]. The IC50 value of 4.01E+4 nM in a cellular assay provides a quantitative benchmark for this specific compound's activity against this enzyme.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.01E+4 nM |
| Comparator Or Baseline | Generic naphthamide class (not reported to inhibit CD73) |
| Quantified Difference | Not calculable (baseline activity for class assumed negligible) |
| Conditions | Inhibition of rat ecto-5'-nucleotidase transfected in COS7 cells; 10-min preincubation followed by AMP addition and measurement after 10 min [1] |
Why This Matters
For research programs focused on CD73 or purinergic pathways, this compound offers a defined, albeit moderate, inhibitory tool that is not a universal property of naphthamides.
- [1] BindingDB. (n.d.). BDBM50437934 (CHEMBL2408702): 5-bromo-N-(4-ethylphenyl)-1-naphthamide. IC50 = 40,100 nM for rat ecto-5'-nucleotidase. View Source
